molecular formula C7H14ClNO B2496835 1-Oxa-6-azaspiro[3.5]nonane hydrochloride CAS No. 1956354-49-6

1-Oxa-6-azaspiro[3.5]nonane hydrochloride

Cat. No.: B2496835
CAS No.: 1956354-49-6
M. Wt: 163.65
InChI Key: GFQGGVYBSDUQNU-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.5]nonane hydrochloride is a heterocyclic compound with the molecular formula C7H14ClNO. It is primarily used as a building block in organic synthesis and pharmaceutical research. The compound is characterized by its unique spirocyclic structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-6-azaspiro[3.5]nonane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction is often carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-6-azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions, where one or more atoms in the ring are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-Oxa-6-azaspiro[3.5]nonane hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological systems and the development of bioactive molecules.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

  • 6-Oxa-1-azaspiro[3.5]nonane hydrochloride
  • 1-Oxa-7-azaspiro[3.5]nonane hydrochloride
  • 2-Oxa-6-azaspiro[3.5]nonane oxalate

Uniqueness: 1-Oxa-6-azaspiro[35]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-oxa-8-azaspiro[3.5]nonane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7(3-5-9-7)6-8-4-1;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQGGVYBSDUQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCO2)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-49-6
Record name 1-oxa-6-azaspiro[3.5]nonane hydrochloride
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